![molecular formula C17H21BrN4O2 B5863699 4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRD-7389 is a small molecule inhibitor that targets bromodomain-containing proteins, which play a crucial role in gene regulation and transcription.
作用機序
BRD-7389 targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. These proteins play a crucial role in the regulation of gene expression and transcription. By inhibiting the activity of these proteins, BRD-7389 can suppress the expression of certain genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
BRD-7389 has been shown to have various biochemical and physiological effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, BRD-7389 has been shown to have neuroprotective effects and improve cognitive function. In inflammation, the compound has been shown to have anti-inflammatory effects and reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of BRD-7389 is its specificity towards bromodomain-containing proteins. This specificity allows for targeted inhibition of gene expression, which can have therapeutic implications in various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of BRD-7389. One potential direction is the exploration of its applications in epigenetic therapy. Another direction is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, the compound can be further studied for its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders.
合成法
The synthesis of BRD-7389 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 4-bromo-1,3-dimethyl-5-nitropyrazole and 3-(4-morpholinylmethyl)benzaldehyde. The reaction between these two compounds, in the presence of a reducing agent, leads to the formation of the intermediate compound, 4-bromo-1,3-dimethyl-5-(3-(4-morpholinylmethyl)phenyl)-1H-pyrazole. This intermediate is then reacted with carboxylic acid to form the final product, BRD-7389.
科学的研究の応用
BRD-7389 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of certain genes, which can have therapeutic implications in various diseases.
特性
IUPAC Name |
4-bromo-2,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-12-15(18)16(21(2)20-12)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZCPOCLGKSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
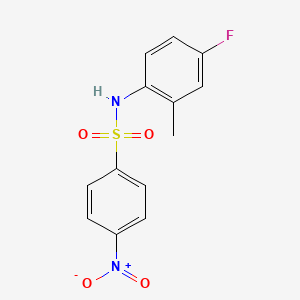
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)
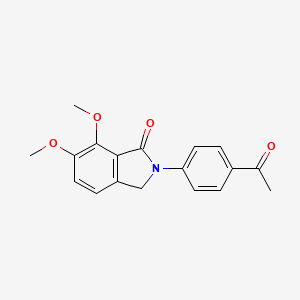
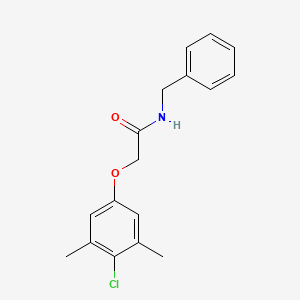

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)
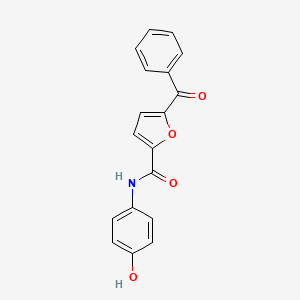
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
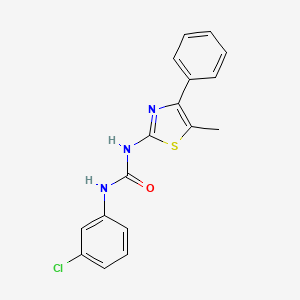
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)